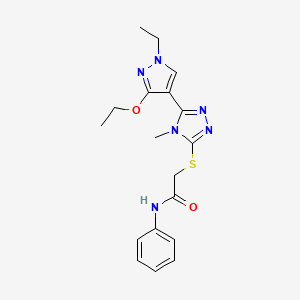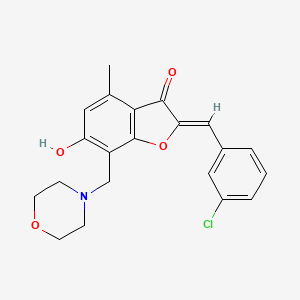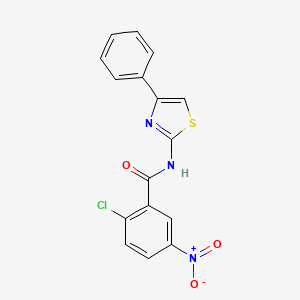
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a versatile chemical compound with diverse applications in scientific research1. Its unique properties make it valuable for developing new drugs and studying biological processes1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries2. The synthesis of these compounds often involves the use of fluorine-containing moieties2.Molecular Structure Analysis
The molecular structure analysis of this compound is not explicitly mentioned in the search results. However, compounds with similar structures, such as trifluoromethylpyridines, are known to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety2.Chemical Reactions Analysis
The specific chemical reactions involving “4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” are not detailed in the search results. However, related compounds such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one have been known to react with phenylmagnesium bromide to afford ethoxy group substitution products34.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide” are not detailed in the search results. However, compounds with similar structures, such as trifluoromethylpyridines, are known to have unique physical and chemical properties due to the presence of a fluorine atom and a pyridine in their structure5.Applications De Recherche Scientifique
Endothelin Receptor Antagonists in Subarachnoid Hemorrhage
A study by Zuccarello et al. (1996) explored the use of endothelin receptor antagonists, including bosentan, which contains a similar benzenesulfonamide structure, for treating cerebral vasospasm following a subarachnoid hemorrhage. The results supported oral administration of such antagonists as a potential treatment for vasospasm in humans (Zuccarello et al., 1996).
Inhibition of Kynurenine 3-Hydroxylase
Röver et al. (1997) discussed N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is significant in the kynurenine pathway, which is implicated in several neurological disorders. The compounds they studied showed high affinity and efficacy in inhibiting this enzyme (Röver et al., 1997).
Carbonic Anhydrase Inhibitors for Anti-Tumor Activities
Gul et al. (2016) synthesized new benzenesulfonamides and evaluated their potential as carbonic anhydrase inhibitors. These compounds showed significant cytotoxic activities, indicating their potential for anti-tumor studies (Gul et al., 2016).
COX-2 Inhibiting Properties for Anti-Inflammatory Applications
Pal et al. (2003) synthesized a series of compounds with benzenesulfonamide moieties and evaluated them for COX-2 inhibitory activities. These compounds, including ones with fluorine substitutions, showed promise in vitro as selective COX-2 inhibitors, indicating potential for anti-inflammatory applications (Pal et al., 2003).
Safety And Hazards
The safety and hazards of this compound are not explicitly mentioned in the search results. However, related compounds such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one are known to be flammable and suspected of causing cancer6.
Orientations Futures
The future directions of this compound are not explicitly mentioned in the search results. However, the development of fluorinated organic chemicals is becoming an increasingly important research topic2. It is expected that many novel applications of compounds with similar structures, such as trifluoromethylpyridines, will be discovered in the future2.
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO4S/c1-2-26-15-9-8-13(10-14(15)18)27(24,25)22-11-16(23,17(19,20)21)12-6-4-3-5-7-12/h3-10,22-23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFRCOJSFLCFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)
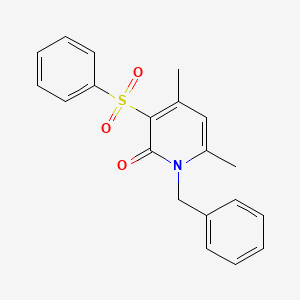
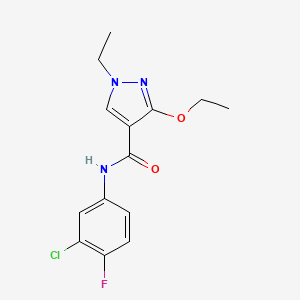
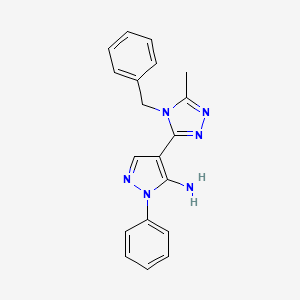
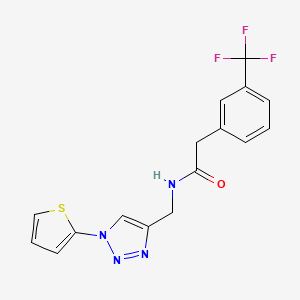
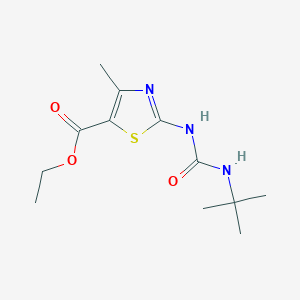
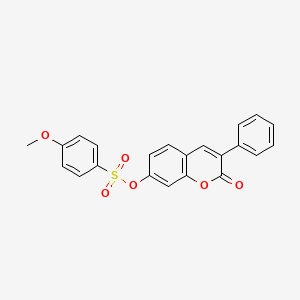
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2834621.png)
